molecular formula C11H20N2O4 B044663 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate CAS No. 129799-08-2

1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

Cat. No. B044663
CAS RN: 129799-08-2
M. Wt: 244.29 g/mol
InChI Key: QUKAHFCVKNRRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl piperazine derivatives often involves condensation reactions, utilizing carbamimides and acids in the presence of catalysts and under basic conditions. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through such a process, characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, confirming the chemical structure through single crystal XRD data (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The crystal and molecular structure of tert-butyl piperazine derivatives have been reported, showing variations in crystal systems and space groups. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate crystallizes in the monoclinic space group P21/c, with typical bond lengths and angles for a piperazine-carboxylate (Mamat et al., 2012).

Chemical Reactions and Properties

Tert-butyl piperazine derivatives engage in a variety of chemical reactions, including weak C‒H···O intermolecular interactions and aromatic π–π stacking, contributing to their three-dimensional architecture. These interactions facilitate the synthesis of biologically active compounds and intermediates for further chemical modifications (Sanjeevarayappa et al., 2015).

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an important intermediate for synthesizing biologically active benziimidazole compounds (Liu Ya-hu, 2010).

  • Applications in Pharmaceuticals and Nutraceuticals : The tert-butyl 4-methyl-piperazine-1-carboxylate (C30H33N5O3) is a novel pyrimidine-based quinoline derivative with potential applications in pharmaceuticals and nutraceuticals (Anthal et al., 2018).

  • Potential for Pharmaceutical Development : Tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate shows promise as a pharmaceutically useful core (Gumireddy et al., 2021).

  • Biological Activity Evaluation : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate has been evaluated for antibacterial and anthelmintic activity, showing moderate results (Sanjeevarayappa et al., 2015).

  • Anti-inflammatory and Anti-tumor Properties : A compound related to this family, 6,6'-[piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone], exhibits promising anti-inflammatory and potential anti-tumor properties (Sayapin et al., 2016).

  • Inhibitory Activity Against Breast Cancer Cell Proliferation : 1-Benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine shows significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation (Kumar et al., 2007).

  • Organic Chemistry Applications : Tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate is used as an organic intermediate with stable molecular structure and conformations (Yang et al., 2021).

  • Synthesis of Nociceptin Antagonists : Efficient and practical asymmetric synthesis methods have been developed for derivatives of this compound, useful for synthesizing nociceptin antagonists (Jona et al., 2009).

  • Material Science Application : Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate exhibits anticorrosive behavior for carbon steel in acidic solutions, highlighting its potential in material science applications (Praveen et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl piperazine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKAHFCVKNRRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373562
Record name 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129799-08-2
Record name 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129799-08-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

10% Pd—C (0.2 eq) was added to a stirred RT 0.1 M solution of A2 in MeOH and the mixture was stirred under an H2 atmosphere at RT for 3 h. The mixture was filtered, washing with MeOH, and the filtrate was evaporated under reduced pressure to give the title compound in 95% yield. 1H NMR (400 MHz, CDCl3, 300K) δ 4.02 (1H, m), 3.74 (3H, s), 3.70 (1H, m), 3.43 (1H, m), 3.20 (1H, m), 3.04 (2H, m), 2.75 (1H, m), 2.14 (1H, m), 1.47 (9H, s). MS (ES+) C11H20N2O4 requires 244, found: 267 (M+Na)+.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

A solution of the product from step A in methanol was hydrogenated at 60 psi in the presence of 10% Pd/C (0.250 g) for 24h. The catalyst was filtered and the methanol evaporated to yield the title compound as an oil (0.91 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate
Reactant of Route 2
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.